Benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate hydrochloride
Description
Evolution of Fluorinated Piperidine Chemistry
Fluorinated piperidines represent a critical class of heterocyclic compounds that emerged as pharmaceutical building blocks in the late 20th century. The incorporation of fluorine into piperidine scaffolds arose from the need to enhance metabolic stability, bioavailability, and target-binding specificity in drug candidates. Early synthetic methods relied on multistep functionalization of preformed piperidine rings, often requiring chiral auxiliaries or harsh conditions to introduce fluorine atoms. For example, diastereoselective synthesis of monofluorinated piperidines in the 1990s typically involved stoichiometric fluorinating agents like DAST (diethylaminosulfur trifluoride), which posed safety challenges and limited scalability.
A paradigm shift occurred in the 2010s with the development of catalytic dearomatization strategies. The 2019 rhodium-catalyzed dearomatization-hydrogenation of fluoropyridines enabled one-pot synthesis of all-cis-(multi)fluorinated piperidines with precise stereocontrol. This method, demonstrated by the conversion of 3-fluoropyridine to 3-fluoropiperidine derivatives, eliminated the need for pre-installed stereochemistry and reduced synthetic steps by 60% compared to traditional approaches. Subsequent advancements in heterogeneous catalysis, such as the 2020 palladium-catalyzed hydrogenation protocol, further improved accessibility to fluorinated piperidines while maintaining compatibility with sensitive functional groups.
Table 1: Key Advances in Fluorinated Piperidine Synthesis
These methodological breakthroughs directly enabled the practical synthesis of complex derivatives like benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate hydrochloride, which requires precise cis orientation of the amino and fluorine substituents.
Significance in Medicinal Chemistry Research
The strategic placement of fluorine at the 5-position and the amino group at the 3-position in this compound creates a conformationally restricted scaffold with three key pharmacological advantages:
- Enhanced Binding Affinity : The fluorine atom’s electronegativity induces dipole interactions with target proteins, while its small atomic radius minimizes steric clashes. In kinase inhibitors, analogous fluoropiperidines show 3-5x improved IC~50~ values compared to non-fluorinated analogs.
- Improved Metabolic Stability : Fluorine substitution at the 5-position reduces cytochrome P450-mediated oxidation of the piperidine ring, extending plasma half-life in preclinical models.
- Tunable Solubility : The benzyl carbamate group balances lipophilicity for blood-brain barrier penetration while the hydrochloride salt improves aqueous solubility (>50 mg/mL in pH 7.4 buffer).
This compound’s utility is exemplified by its role in synthesizing fluorinated analogs of neuroactive agents. For instance, N-alkylation of the amino group yields derivatives that act as σ~1~ receptor agonists with sub-nanomolar binding affinities, as demonstrated in Parkinson’s disease models. The fluorine atom’s gauche effect further preorganizes the piperidine ring into a chair conformation, optimizing interactions with G protein-coupled receptors.
Development Timeline of 3-Fluoropiperidine Derivatives
The journey toward this compound reflects incremental innovations in stereoselective synthesis:
- 2005–2010 : Early routes to 3-fluoropiperidines relied on resolution of racemic mixtures via chiral HPLC, limiting throughput to <100 mg batches.
- 2015 : Introduction of BF~3~-mediated cyclizations improved diastereoselectivity (dr 4:1) but required stoichiometric iodobenzene diacetate reagents.
- 2019 : Catalytic asymmetric hydrogenation protocols achieved 90% ee for 3-fluoropiperidine precursors, enabling multi-gram synthesis.
- 2021 : Continuous-flow adaptation of rhodium-catalyzed dearomatization reduced reaction times from 24 hours to 45 minutes while maintaining >90% yield.
Table 2: Milestones in 3-Fluoropiperidine Derivative Development
| Year | Achievement | Key Parameter Improved |
|---|---|---|
| 2005 | Racemic synthesis via SN2 fluorination | 40% yield, dr 1:1 |
| 2015 | BF~3~-mediated cyclization | dr 4:1, 65% yield |
| 2019 | Rh-catalyzed asymmetric hydrogenation | 90% ee, 85% yield |
| 2021 | Continuous-flow dearomatization | 90% yield, 45-minute reaction time |
Properties
IUPAC Name |
benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2.ClH/c14-11-6-12(15)8-16(7-11)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,15H2;1H/t11-,12-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASMZYAUOPCRKW-FXMYHANSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1F)C(=O)OCC2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN(C[C@H]1F)C(=O)OCC2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug development.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions using suitable precursors.
- Introduction of the Amino Group : Nucleophilic substitution reactions are employed to add the amino group.
- Fluorination : Fluorine is introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST).
- Carboxylation : The carboxylate group is introduced via esterification with benzyl alcohol and carboxylic acids.
This compound exhibits its biological effects by interacting with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator , thereby modulating various biochemical pathways that are crucial in disease mechanisms.
Pharmacological Properties
Research indicates that this compound has promising pharmacological properties due to its structural features:
- Fluorine Substitution : The presence of fluorine enhances metabolic stability and lipophilicity, which can improve bioavailability and therapeutic efficacy.
- Potential as a Biochemical Probe : It has been investigated for use as a biochemical probe to study enzyme mechanisms.
Anticancer Activity
In preliminary studies, this compound has shown potential in inhibiting cancer cell proliferation. For instance, it was tested against various human cancer cell lines, demonstrating selective cytotoxicity.
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| A431 | 12.5 | Inhibition of EGFR signaling |
| MCF-7 | 15.0 | Induction of apoptosis |
| NIH-3T3 | 20.0 | Reduced cell viability |
Neuroprotective Effects
Another area of research focuses on its neuroprotective effects. Studies have suggested that it may protect neuronal cells from oxidative stress-induced damage, indicating potential applications in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
| Compound | Structural Difference | Biological Activity |
|---|---|---|
| Benzyl (3S,5S)-3-amino-5-chloropiperidine-1-carboxylate | Chlorine instead of Fluorine | Lower metabolic stability |
| Benzyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate | Methyl group instead of Fluorine | Reduced lipophilicity |
The unique presence of fluorine in this compound contributes significantly to its enhanced biological activity compared to similar compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine and Piperidine Derivatives
Key Comparisons :
- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) vs. tetrahydrofuran (5-membered oxygenated). Larger rings like piperidine offer greater conformational flexibility, influencing receptor binding .
- Substituents: Fluorine (electron-withdrawing) vs. hydroxyl (polar, H-bond donor) vs. benzoyl (aromatic, lipophilic). Fluorine enhances metabolic stability and membrane permeability compared to hydroxyl groups .
- Salt Form : Hydrochloride salts (target and pyrrolidine derivative) improve aqueous solubility, critical for pharmacokinetics .
Halogen-Substituted Analogs
Key Insight : Fluorine’s small size and high electronegativity minimize steric hindrance while optimizing electronic interactions, unlike bromine’s bulkier profile .
Protecting Group Strategies
Comparison : Benzyl groups are preferred for acid-stable intermediates, whereas Boc groups are ideal for base-mediated deprotection .
Hydrogen Bonding and Crystal Packing
- Target Compound: Limited crystallographic data, but hydrochloride salt suggests ionic interactions dominate .
- Pyrrolidine HCl Derivative : Forms a 3D H-bond network with Cl⁻ as a tetrahedral acceptor, stabilizing the crystal lattice .
- Tetrahydrofuran Derivative : Exhibits intramolecular H-bonds forming 10-membered rings, reducing conformational flexibility .
Implication : The target’s hydrochloride salt may exhibit similar ionic lattice stability to the pyrrolidine analog but lacks the intricate H-bonding of hydroxylated compounds .
Q & A
Q. What are the recommended synthetic routes for Benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate hydrochloride, and how can enantiomeric purity be optimized?
Methodological Answer:
- Core Synthesis : Start with a fluorinated piperidine scaffold. Fluorination at the 5-position can be achieved via electrophilic fluorination or nucleophilic substitution of a hydroxyl or tosyl group. For stereochemical control, asymmetric hydrogenation or enzymatic resolution may be employed .
- Enantiomeric Purity : Use chiral auxiliaries (e.g., tert-butyl carbamate derivatives, as in ) or chiral catalysts (e.g., Ru-BINAP complexes) during key steps. Monitor purity via chiral HPLC (e.g., using Chiralpak® columns) and compare retention times with standards .
- Yield Optimization : Adjust reaction temperature (e.g., −78°C for fluorination), solvent polarity (e.g., THF for SN2 reactions), and stoichiometric ratios (e.g., 1.2 equivalents of benzyl chloroformate).
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., fluorine coupling at C5, J ~ 50 Hz) and stereochemistry (axial vs. equatorial protons). ¹⁹F NMR quantifies fluorination efficiency .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₃H₁₆ClFN₂O₂, MW 294.7) and detect impurities (e.g., dehalogenated byproducts) .
- X-ray Diffraction : For absolute stereochemical confirmation, grow single crystals in methanol/ethyl acetate mixtures (as in ). Compare unit cell parameters (e.g., space group P2₁2₁2₁) with known structures .
Q. How should the compound be stored to maintain stability, and what conditions accelerate degradation?
Methodological Answer:
- Storage : Store at −20°C in sealed, light-resistant containers under inert gas (N₂/Ar). Use desiccants (silica gel) to prevent hydrolysis of the carbamate group .
- Stability Risks : Avoid prolonged exposure to moisture (>60% humidity), strong acids/bases (pH < 3 or >10), and temperatures >40°C. Degradation products may include benzyl alcohol (via hydrolysis) or defluorinated piperidines .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, MD simulations) predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Optimize the ground-state geometry using B3LYP/6-31G(d,p). Calculate activation energies for fluorination at C3 vs. C5 to rationalize regioselectivity. Compare with experimental outcomes (e.g., ’s fluoropiperidinone derivatives) .
- Solvent Effects : Simulate solvation in polar aprotic solvents (DMF, DMSO) using implicit solvent models (e.g., PCM). Higher polarity stabilizes transition states in SN2 mechanisms .
Q. How can enantiomeric impurities (e.g., 3R,5R isomer) be resolved during large-scale synthesis?
Methodological Answer:
- Chiral Resolution : Use diastereomeric salt formation with tartaric acid or camphorsulfonic acid. For example, (3R,5R)-tert-butyl derivatives () form less-soluble salts in ethanol/water mixtures .
- Chromatography : Preparative chiral HPLC with cellulose-based stationary phases (e.g., Chiralcel® OD-H). Monitor elution profiles at 254 nm .
Q. How should researchers address contradictions between spectroscopic data and expected structural outcomes?
Methodological Answer:
- Case Example : If ¹H NMR shows unexpected splitting patterns, re-examine reaction conditions for potential epimerization (e.g., acidic/basic hydrolysis of the carbamate).
- Cross-Validation : Combine XRD (for absolute configuration) with NOESY (to confirm spatial proximity of H3 and H5) .
- Contradiction Resolution : If MS detects a +16 Da impurity, suspect oxidation (e.g., piperidine → N-oxide). Confirm via IR (N-O stretch ~1250 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
